An In-depth Technical Guide to 3-Fluorobenzaldehyde
An In-depth Technical Guide to 3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorobenzaldehyde (CAS No. 456-48-4), a pivotal intermediate in organic synthesis. It details the compound's chemical and physical properties, experimental protocols for its synthesis, its diverse applications in drug development and other industries, and essential safety and handling procedures.
Core Properties of 3-Fluorobenzaldehyde
3-Fluorobenzaldehyde is an aromatic aldehyde distinguished by a fluorine atom at the meta-position of the benzene ring.[1][2] This structural feature confers unique electronic properties that make it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]
Physicochemical Data
The quantitative properties of 3-Fluorobenzaldehyde are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 456-48-4[1][4][5] |
| Molecular Formula | C7H5FO[1][4][5] |
| Molecular Weight | 124.11 g/mol [1][4][6] |
| Appearance | Colorless to light yellow liquid[1][5][7] |
| Density | 1.17 g/mL at 25 °C[1][7] |
| Boiling Point | 173 °C[5]; 66-68 °C at 20 mmHg[1][7] |
| Melting Point | 150-151 °C (for derivatives, not the compound itself)[5] |
| Flash Point | 56 °C (132.8 °F)[8] |
| Refractive Index | 1.518 at 20 °C[1][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, dichloromethane, and toluene.[7][8] |
| Vapor Pressure | 1.28 mmHg at 25°C[5] |
Synthesis and Experimental Protocols
3-Fluorobenzaldehyde is a critical organic synthetic intermediate.[8] A common method for its preparation involves the oxidation of m-fluorotoluene.
Synthesis via Oxidation of m-Fluorotoluene
A method for the continuous oxidation of m-fluorotoluene can be employed to prepare 3-Fluorobenzaldehyde using a specialized tubular reactor.[8]
Experimental Protocol:
-
Reactant Preparation:
-
At room temperature, mix the substrate, m-fluorotoluene, with a carboxylic acid solvent in a 1:1 volume ratio.
-
Separately, mix the oxidant (e.g., hydrogen peroxide) with a portion of the same carboxylic acid solvent, also in a 1:1 volume ratio.
-
Incorporate a metal complex catalyst into the m-fluorotoluene-carboxylic acid solution.
-
Add a sodium salt to the hydrogen peroxide-carboxylic acid solution.[8]
-
-
Reaction Execution:
-
Continuously pump the two prepared solutions into a tubular reactor using metering pumps at calculated flow rates to achieve the desired reaction time.
-
The solutions are preheated and mixed before entering the main reaction zone.
-
Maintain the reaction temperature using an external circulation heat exchange system. The molar ratio of reactants is controlled by adjusting the flow rates.[8]
-
-
Product Isolation:
-
The reaction mixture flows out from the end of the reactor into a collection tank.
-
The final product, 3-Fluorobenzaldehyde, is then purified from the mixture by distillation.[8]
-
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for 3-Fluorobenzaldehyde.
Applications in Research and Drug Development
The unique properties of 3-Fluorobenzaldehyde make it a versatile building block in various fields.
Pharmaceutical Synthesis
In medicinal chemistry, the introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity.[2][3] 3-Fluorobenzaldehyde serves as a key starting material for incorporating this crucial element into a wide range of therapeutic agents, including anticancer drugs and compounds targeting central nervous system disorders.[1][2]
Agrochemicals and Material Science
This compound is also a vital intermediate in the production of potent and selective pesticides and herbicides.[1][3] Furthermore, its derivatives are explored in material science for the development of advanced materials like liquid crystals and polymers.[1][3]
Organic Synthesis
As a versatile aldehyde, it participates in numerous chemical reactions to form more complex molecules. For instance, it is used to create fluorinated heterocycles and can undergo condensation reactions to form Schiff bases, some of which exhibit antimicrobial properties.[1][9] It is also used in the synthesis of m-fluorocinnamic acid.[8]
The diverse applications of 3-Fluorobenzaldehyde are depicted in the following diagram.
Caption: Key application areas of 3-Fluorobenzaldehyde.
Safety, Handling, and Storage
3-Fluorobenzaldehyde is classified as a flammable liquid and an irritant.[5][6] Proper safety precautions are imperative when handling this chemical.
-
Handling: Use in a well-ventilated area with spark-proof tools.[10] Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[10][11] Keep containers tightly closed.[8][10][11] The compound is susceptible to oxidation by air, which can form 3-fluorobenzoic acid, so storage in a closed container is essential.[8]
-
Personal Protective Equipment (PPE):
-
First Aid:
Conclusion
3-Fluorobenzaldehyde is a cornerstone intermediate in modern organic chemistry. Its unique fluorine substitution provides a powerful tool for chemists to fine-tune molecular properties, leading to advancements in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for harnessing its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorobenzaldehyde CAS#: 456-48-4 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 3-Fluorobenzaldehyde(456-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]

